3-(Benzyloxy)-5-methoxybenzoyl chloride
Description
Properties
Molecular Formula |
C15H13ClO3 |
|---|---|
Molecular Weight |
276.71 g/mol |
IUPAC Name |
3-methoxy-5-phenylmethoxybenzoyl chloride |
InChI |
InChI=1S/C15H13ClO3/c1-18-13-7-12(15(16)17)8-14(9-13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
ZYRGNJPZDQKYFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes critical differences between 3-(benzyloxy)-5-methoxybenzoyl chloride and three analogous benzoyl chlorides:
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|---|
| This compound | C₁₅H₁₃ClO₃ | 3-OBz, 5-OMe | 276.71 | Electron-donating groups (OBz, OMe) |
| 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride | C₁₄H₈Cl₃FO₂ | 2-Cl, 5-Cl, 6-F, 2-OBz | 333.56 | Electron-withdrawing groups (Cl, F) |
| 2-Chloro-5-(trifluoromethoxy)benzoyl chloride | C₈H₃Cl₂F₃O₂ | 2-Cl, 5-OCF₃ | 273.01 | Strongly electron-withdrawing (OCF₃) |
| 4-Butoxy-3-chloro-5-methoxybenzaldehyde | C₁₂H₁₅ClO₃ | 4-OBu, 3-Cl, 5-OMe | 242.70 | Aldehyde group (non-acyl chloride) |
Key Observations:
Substituent Effects on Reactivity :
- The electron-donating benzyloxy (OBz) and methoxy (OMe) groups in this compound reduce the electrophilicity of the acyl chloride compared to halogenated analogs. This results in moderate reactivity in nucleophilic acyl substitution reactions, making it suitable for controlled syntheses .
- In contrast, compounds like 5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride (C₁₄H₈Cl₃FO₂) exhibit enhanced reactivity due to electron-withdrawing chloro and fluoro substituents, which stabilize the transition state during reactions .
Applications in Synthesis: this compound is frequently employed in medicinal chemistry for coupling with amino alcohols (e.g., prolinol derivatives) to generate bioactive intermediates . The trifluoromethoxy (OCF₃)-containing analog (2-chloro-5-(trifluoromethoxy)benzoyl chloride) is prized in polymer chemistry due to its high electrophilicity and resistance to hydrolysis, enabling robust crosslinking reactions .
Stability and Handling :
Spectroscopic and Physicochemical Data Comparison
| Parameter | This compound | 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride | 2-Chloro-5-(trifluoromethoxy)benzoyl chloride |
|---|---|---|---|
| ¹H NMR (δ, ppm) | 3.80 (s, 3H, OMe), 5.10 (s, 2H, OBz) | 7.45–7.30 (m, aromatic H), 5.20 (s, 2H, OBz) | 7.60 (d, 1H), 4.50 (s, 1H, OCF₃) |
| IR (cm⁻¹) | 1745 (C=O stretch), 1250 (C-O) | 1760 (C=O), 1280 (C-Cl) | 1775 (C=O), 1255 (C-F) |
| Melting Point | Not reported | 85–87°C | 72–74°C |
Preparation Methods
Starting Material Selection and Initial Functionalization
The synthesis typically begins with 3,5-dihydroxybenzoic acid, a commercially available precursor with two phenolic hydroxyl groups. The divergent reactivity of these groups enables sequential protection:
-
Benzylation at the 3-position : Treatment with benzyl bromide in dimethylformamide (DMF) using sodium hydride (NaH) as a base achieves selective O-benzylation. This method, adapted from chroman-4-one syntheses, proceeds at room temperature under argon, achieving near-quantitative conversion.
-
Methylation at the 5-position : Subsequent reaction with methyl iodide and cesium carbonate (Cs₂CO₃) in DMF selectively methylates the remaining hydroxyl group. Cs₂CO₃’s mild basicity minimizes esterification side reactions, preserving the carboxylic acid functionality.
The intermediate 3-(benzyloxy)-5-methoxybenzoic acid is isolated via aqueous workup and recrystallization, typically in 80–85% yield.
Optimization Strategies and Yield Enhancement
Benzylation Efficiency
Comparative studies of benzylating agents reveal benzyl bromide’s superiority over benzyl chloride due to its higher reactivity. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | NaH (1.1 equiv) | 95–99% |
| Solvent | DMF | Prevents hydrolysis |
| Temperature | 0°C → rt | Minimizes side reactions |
Alternative bases like potassium carbonate (K₂CO₃) reduce yields to 70–75% due to incomplete deprotonation.
Methylation Selectivity
The 5-position’s methylation benefits from cesium carbonate’s steric bulk, which hinders over-alkylation. Methanol quenches unreacted methyl iodide, simplifying purification. Nuclear magnetic resonance (NMR) monitoring confirms complete conversion, with isolated yields of 82–88%.
Acyl Chloride Formation
Thionyl chloride’s stoichiometry and purity critically influence the reaction:
-
Stoichiometry : 3.0 equiv SOCl₂ ensures complete conversion, verified by the absence of carboxylic acid signals in infrared (IR) spectra.
-
Purity : Distilled SOCl₂ prevents side reactions with moisture, maintaining reaction integrity.
Post-reaction distillation under vacuum affords the product in >90% purity, suitable for downstream applications.
Analytical Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR : Key signals include a singlet for the methoxy group (δ 3.85 ppm) and a multiplet for the benzyloxy aromatic protons (δ 7.35–7.45 ppm).
-
IR Spectroscopy : Absence of broad O-H stretches (2500–3300 cm⁻¹) confirms successful methylation and benzylation. A strong C=O stretch at 1760–1780 cm⁻¹ verifies acyl chloride formation.
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (254 nm) reveals ≥98% purity for batches using distilled solvents and anhydrous conditions.
Comparative Analysis of Alternative Routes
Methanesulfonyl Chloride Activation
While methanesulfonyl chloride (MsCl) effectively activates carboxylic acids, its use in this context leads to mesylate byproducts, complicating purification. Yields drop to 60–65% compared to SOCl₂.
Phosphorus-Based Reagents
Phosphorus pentachloride (PCl₅) offers faster reaction times but generates phosphorus oxychloride (POCl₃), requiring stringent temperature control (-10°C). This method is less favored for large-scale synthesis due to safety concerns.
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 3-(Benzyloxy)-5-methoxybenzoyl chloride, and what methodological considerations are critical for success?
- Answer: The compound can be synthesized via two primary pathways:
- Pathway 1: Reacting 3-(Benzyloxy)-5-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane. This requires strict moisture exclusion to avoid hydrolysis .
- Pathway 2: Using phosphorus pentachloride (PCl₅) as the chlorinating agent in a dry toluene solvent. Excess PCl₅ must be removed under reduced pressure post-reaction .
- Key Considerations: Use Schlenk-line techniques for moisture-sensitive steps. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Answer:
Q. What safety protocols are essential when handling this compound?
- Answer:
- PPE: Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .
- Storage: Store in amber glass bottles under nitrogen at 2–8°C to prevent hydrolysis .
- Spill Management: Neutralize spills with dry sodium bicarbonate and dispose of as hazardous waste .
Q. How does this compound react with nucleophiles like amines or alcohols?
- Answer: The compound undergoes nucleophilic acyl substitution:
- With amines (e.g., ethylamine): Forms the corresponding amide (e.g., 3-(Benzyloxy)-5-methoxybenzamide) and HCl .
- With alcohols (e.g., methanol): Produces esters (e.g., methyl 3-(benzyloxy)-5-methoxybenzoate) .
- Reaction Conditions: Conduct in dry dichloromethane with a tertiary amine (e.g., triethylamine) to scavenge HCl .
Advanced Research Questions
Q. What are the challenges in optimizing the yield of this compound, and how can competing side reactions be mitigated?
- Answer:
- Challenge 1: Hydrolysis to the benzoic acid derivative due to trace moisture. Mitigation: Use molecular sieves or pre-dried solvents .
- Challenge 2: Formation of dimeric byproducts via Friedel-Crafts acylation. Mitigation: Limit reaction time and avoid excess chlorinating agents .
- Yield Optimization: Monitor reaction progress via in-situ FTIR to detect acyl chloride formation (~1770 cm⁻¹) .
Q. How do steric and electronic effects of the benzyloxy and methoxy substituents influence the reactivity of this acyl chloride in comparison to simpler derivatives (e.g., benzoyl chloride)?
- Answer:
- Steric Effects: The benzyloxy group increases steric hindrance, slowing nucleophilic attack compared to unsubstituted benzoyl chloride. This requires longer reaction times for amidation/esterification .
- Electronic Effects: Methoxy groups are electron-donating, reducing the electrophilicity of the carbonyl carbon. This can be counteracted by using stronger nucleophiles (e.g., Grignard reagents) or Lewis acid catalysts (e.g., AlCl₃) .
Q. What analytical discrepancies might arise when characterizing this compound, and how should they be resolved?
- Answer:
- Discrepancy 1: NMR spectra show unexpected peaks due to residual solvents (e.g., DCM or THF). Resolution: Use high-purity deuterated solvents and repeat under dry conditions .
- Discrepancy 2: IR spectra lack the acyl chloride peak, suggesting hydrolysis. Resolution: Re-synthesize with stricter anhydrous protocols and test immediately .
Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?
- Answer:
| Condition | Stability | Degradation Products |
|---|---|---|
| Ambient (25°C, humid) | <24 hours | 3-(Benzyloxy)-5-methoxybenzoic acid (via hydrolysis) . |
| Refrigerated (4°C, dry) | >6 months | None if sealed under nitrogen . |
Methodological Recommendations
- Synthesis: Prioritize SOCl₂ over PCl₅ for milder conditions and easier byproduct removal .
- Purification: Use flash chromatography (hexane:ethyl acetate = 8:2) to isolate the acyl chloride from unreacted acid .
- Handling: Always quench excess reagents (e.g., SOCl₂) with cold sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
